1,2,3,4,7,8-hexachlorodibenzo-p-dioxin
Description
Structure
3D Structure
Properties
CAS No. |
109719-80-4 |
|---|---|
Molecular Formula |
C12H2Cl6O2 |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
1,2,3,4,7,8-hexachlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
WCYYQNSQJHPVMG-WCGVKTIYSA-N |
Isomeric SMILES |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Environmental Generation and Distribution of 1,2,3,4,7,8 Hexachlorodibenzo P Dioxin
Unintentional Formation Mechanisms of Polychlorinated Dibenzo-p-dioxins
Polychlorinated dibenzo-p-dioxins (PCDDs), including the specific isomer 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (B131706) (1,2,3,4,7,8-HxCDD), are not produced intentionally but are formed as unintentional byproducts in a variety of thermal and industrial processes. canada.ca Their formation is primarily linked to processes involving chlorine, organic matter, and high temperatures. canada.canih.gov
A range of industrial activities have been identified as significant sources of PCDD emissions. nih.gov Historically, the manufacturing of certain chlorinated organic chemicals, such as chlorophenols and phenoxy herbicides, was a major source. nih.gov 1,2,3,4,7,8-HxCDD can be formed as a contaminant during the synthesis of these products. nih.gov For example, analysis of commercial pentachlorophenol (B1679276) has shown the presence of hexachlorodibenzo-p-dioxins. nih.gov
The pulp and paper industry, particularly mills that use chlorine-based bleaching processes, have also been identified as sources of PCDDs. nih.gov Metallurgical processes are another key contributor. The operation of electric arc furnaces in steel manufacturing and sintering processes in iron production can lead to the formation of dioxins as unwanted byproducts during the high-temperature decomposition and combustion of raw materials that contain chlorine and organic compounds. canada.ca
| Industrial Sector | Specific Process | Formation Context |
|---|---|---|
| Chemical Manufacturing | Production of chlorophenols (e.g., pentachlorophenol) and their derivatives. nih.gov | Unintended byproduct formation during high-temperature chemical synthesis reactions. nih.gov |
| Pulp and Paper | Bleaching of pulp with chlorine-containing compounds. nih.gov | Reaction of chlorine with organic matter (lignin) in the pulp. |
| Metallurgical Industry | Sintering in iron production, electric arc furnaces in steel manufacturing. canada.ca | High-temperature processes involving raw materials contaminated with chlorine and carbonaceous materials. canada.ca |
Combustion processes, especially the incineration of municipal solid waste (MSW), are among the most significant sources of environmental dioxin releases. nih.govukwin.org.uk While the high temperatures in the primary combustion chamber of an incinerator (often above 850°C) are sufficient to destroy dioxins, the compounds can reform in cooler, downstream sections of the facility. ukwin.org.uknih.gov This reformation occurs in the post-combustion zone, such as on heat exchangers and in air pollution control devices, at temperatures typically ranging from 200°C to 500°C. researchgate.net
The formation of PCDDs in these zones can occur through two primary mechanisms: precursor-based synthesis, involving the condensation of chlorinated aromatic compounds like chlorophenols, and de novo synthesis, where dioxins are formed from the basic constituents of carbon, oxygen, hydrogen, and chlorine on the surface of fly ash particles. researchgate.netmdpi.com 1,2,3,4,7,8-HxCDD is one of the many congeners formed during these processes, with the final distribution of isomers depending heavily on the specific conditions of combustion and cooling. mdpi.comscispace.com The presence of chlorine, often from materials like PVC plastic, is a critical factor in the amount of dioxins formed. nih.gov
Pathways of De Novo Synthesis and Precursor Formation for Hexachlorinated Dioxins
The de novo synthesis pathway is a major contributor to dioxin formation in incinerators and other thermal processes. researchgate.netnih.gov This process involves the formation of PCDDs from macromolecular carbon structures, such as soot or activated carbon, present in fly ash. researchgate.net It is a complex series of surface-mediated reactions that occur under specific temperature and atmospheric conditions. ieabioenergy.com
Fly ash, the particulate matter carried over from the combustion chamber, plays a crucial catalytic role in the synthesis of dioxins. ukwin.org.ukdcceew.gov.au It provides both a high surface area for reactions to occur and the necessary catalytic components. dcceew.gov.au The carbonaceous matrix of the fly ash serves as a primary reactant, while various metal compounds, particularly copper chlorides, act as powerful catalysts. researchgate.netacs.org
The process begins with the chlorination of the carbon matrix, followed by oxidation and rearrangement to form the dibenzo-p-dioxin (B167043) structure. The presence of oxygen is required for these reactions to proceed. researchgate.net The physical and chemical properties of the fly ash, including its carbon content, particle size, and the concentration of catalytic metals, significantly influence the rate and extent of dioxin formation. nih.gov Experiments have shown that fly ash can catalyze the formation of PCDDs even from dioxin-free materials, highlighting its central role in de novo synthesis. mdpi.com
Once formed on the fly ash surface, PCDDs are not stable and can undergo further reactions, including additional chlorination or dechlorination. core.ac.uk This creates a dynamic system where the congener profile of the dioxin mixture can change depending on the conditions. scispace.comcore.ac.uk
Chlorination reactions, facilitated by catalysts like copper(II) chloride (CuCl₂) and a chlorine source such as hydrogen chloride (HCl), can add chlorine atoms to less-chlorinated dioxin molecules, potentially leading to the formation of hexachlorinated isomers like 1,2,3,4,7,8-HxCDD. scispace.com Conversely, dechlorination reactions can remove chlorine atoms, transforming highly chlorinated dioxins like octachlorodibenzo-p-dioxin (B131699) (OCDD) into less chlorinated congeners, including HxCDDs. core.ac.uk These dechlorination reactions are often observed when heating fly ash in an inert atmosphere or even in air. core.ac.uk Studies have demonstrated that 1,2,3,4,7,8-HxCDD itself can be chlorinated to form hepta- and octa-chlorinated dioxins in the presence of HCl, or it can be dechlorinated to form pentachlorodibenzo-p-dioxins when HCl is absent. scispace.com These competing processes of chlorination and dechlorination are key determinants of the final isomer distribution of PCDDs emitted from combustion sources. scispace.com
Environmental Occurrence and Matrix Distribution of this compound
Due to its formation in numerous industrial and combustion processes, 1,2,3,4,7,8-HxCDD is widely distributed in the environment at low concentrations. clu-in.org As a persistent organic pollutant (POP), it is resistant to degradation and can remain in the environment for long periods. nih.gov Its lipophilic (fat-loving) nature means it tends to bind strongly to organic matter in soil and sediment, and it can bioaccumulate in the food chain. clu-in.org
Consequently, 1,2,3,4,7,8-HxCDD is commonly detected in various environmental matrices, including air, soil, sediment, and biological tissues. clu-in.org Background levels in rural soils are generally in the low parts-per-trillion (ppt) range, while concentrations can be higher in urban or industrial areas. clu-in.org It is also found in the fly ash and other residues from incinerators, which must be managed as hazardous waste. epa.gov
| Environmental Matrix | Reported Concentration Range | Context/Source |
|---|---|---|
| Rural Soil | Typically < 1 - 11 ng/kg (as part of total TEQ). clu-in.org | Represents general environmental background from atmospheric deposition. clu-in.org |
| Urban/Industrial Soil | Can be significantly higher than rural background levels. | Proximity to historical or current emission sources. clu-in.org |
| Incinerator Fly Ash | Can reach concentrations in the µg/kg (ppb) range. nih.gov | Direct byproduct of waste incineration, requiring special disposal. nih.gov |
| Human Blood/Serum | Detected in the pg/g lipid range in various populations. iarc.fr | Indicates human exposure, primarily through diet. clu-in.orgiarc.fr |
| Human Breast Milk | Detected in the pg/g lipid range. iarc.fr | Reflects maternal body burden and is a pathway of exposure for infants. iarc.fr |
Concentrations are often reported as part of a toxic equivalency (TEQ) calculation, where the toxicity of different congeners is related to that of 2,3,7,8-TCDD. clu-in.org
Atmospheric and Aquatic Compartmentalization
The behavior of 1,2,3,4,7,8-HxCDD in the atmosphere and in aquatic environments is dictated by its low water solubility, high lipophilicity, and semi-volatile nature. nih.gov These properties mean that the compound does not readily dissolve in water but has a strong affinity for particulate matter and organic carbon.
In the atmosphere, 1,2,3,4,7,8-HxCDD released from sources like industrial emissions and incineration is found associated with airborne particles rather than in a gaseous state. ca.gov This adherence to particulate matter facilitates its long-range transport, allowing it to be distributed globally and deposited in regions far from its original source. lindane.org
In aquatic systems, the compound's very low water solubility and high octanol-water partition coefficient (Log Kow) cause it to rapidly partition from the water column to suspended organic materials and sediments. clu-in.orgepa.gov Consequently, water concentrations are typically very low, while sediments act as a major environmental sink, accumulating the compound over time. epa.gov The strong binding to sediment is influenced by the organic carbon content of the matrix. clu-in.org
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂Cl₆O₂ | nist.gov |
| Molecular Weight | 390.861 g/mol | nist.gov |
| Water Solubility | 4.0 x 10⁻⁶ mg/L at 20°C | nih.gov |
| Log Kow (Octanol-Water Partition Coefficient) | Estimated between 6.5 and 8.0 | epa.gov |
| CAS Number | 39227-28-6 | nist.gov |
Soil and Sediment Contamination Profiles
Soil and sediment are the primary reservoirs for 1,2,3,4,7,8-HxCDD in the terrestrial and aquatic environments. clu-in.org Contamination occurs through the atmospheric deposition of particle-bound dioxins and from localized industrial discharges. Once deposited, 1,2,3,4,7,8-HxCDD is highly persistent due to its chemical stability and resistance to degradation. clu-in.org
Its fate in soil and sediment is characterized by strong adsorption to organic matter, which severely limits its mobility and potential for leaching into groundwater. clu-in.org This strong binding affinity means that the compound remains in the upper layers of the soil and sediment for long periods. Contamination profiles can vary significantly, with background levels in rural soils being quite low, while industrial areas or sites where certain chlorinated chemicals were manufactured or used can exhibit much higher concentrations. clu-in.orghawaii.gov For example, soils at former pesticide mixing facilities associated with pentachlorophenol use have shown dioxin concentrations orders of magnitude higher than typical background levels. hawaii.gov
The congener profile, or the relative abundance of different dioxin isomers, can sometimes provide clues about the source of the contamination. publish.csiro.au While specific concentration data for 1,2,3,4,7,8-HxCDD is dependent on the location and source, research has documented the presence of various HxCDD isomers in contaminated sediments. publish.csiro.au
| Location Type | Matrix | Typical Concentration Range (TEQ*) | Reference |
|---|---|---|---|
| Rural/Background | Soil | <20 ng/kg | hawaii.gov |
| Former Agricultural Fields | Soil | <20 ng/kg to 200 ng/kg | hawaii.gov |
| Urban Areas | Soil | Generally higher than rural areas | clu-in.org |
| Contaminated Industrial Sites (e.g., pesticide facilities) | Soil | 10,000 ng/kg to 100,000 ng/kg | hawaii.gov |
| Contaminated Harbor | Sediment | Up to 5,200 pg/g (5,200 ng/kg) | nih.gov |
*Concentrations are often reported as Toxic Equivalency (TEQ), which represents the total toxicity relative to the most toxic dioxin, 2,3,7,8-TCDD. The contribution of 1,2,3,4,7,8-HxCDD to the total TEQ varies by source.
Advanced Analytical Methodologies for 1,2,3,4,7,8 Hexachlorodibenzo P Dioxin
Sample Preparation and Clean-up Strategies in Dioxin Analysis
The initial and one of the most critical stages in the analysis of 1,2,3,4,7,8-HxCDD is the preparation and purification of the sample. The primary goal of this stage is to isolate the target analyte from the complex sample matrix and remove interfering compounds that could compromise the accuracy and sensitivity of the subsequent analysis.
The choice of extraction technique for 1,2,3,4,7,8-HxCDD is highly dependent on the nature of the sample matrix. Common environmental matrices that are analyzed for dioxin contamination include soil, sediment, water, air, and biological tissues.
For solid matrices such as soil, sediment, and fly ash, Soxhlet extraction is a well-established and widely used technique. thermofisher.com This method involves the continuous extraction of the analyte from the solid sample using a suitable organic solvent, typically toluene, over an extended period (16 to 48 hours). env.go.jp Another effective method for solid samples is Accelerated Solvent Extraction (ASE®) , which utilizes elevated temperatures and pressures to achieve faster and more efficient extractions with reduced solvent consumption compared to traditional Soxhlet extraction. thermofisher.com
For aqueous samples, such as industrial wastewater, liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane is a common approach to partition the lipophilic 1,2,3,4,7,8-HxCDD from the aqueous phase. researchgate.net
In the analysis of air samples, dioxins are typically collected on sorbents like polyurethane foam (PUF) or glass fiber filters. Extraction from these media is often performed using Soxhlet extraction with appropriate solvents like acetone for PUF and toluene for glass fiber filters. env.go.jp
Biological matrices, such as fatty tissues and milk, present a unique challenge due to their high lipid content. epa.gov Sample preparation for these matrices often involves saponification with alcoholic potassium hydroxide to break down the fat, followed by extraction with an organic solvent. epa.gov
Table 1: Common Extraction Techniques for 1,2,3,4,7,8-HxCDD in Various Matrices
| Matrix Type | Extraction Technique | Typical Solvent(s) | Key Considerations |
|---|---|---|---|
| Soil, Sediment, Fly Ash | Soxhlet Extraction | Toluene | Time-consuming, large solvent volume. thermofisher.com |
| Soil, Sediment, Fly Ash | Accelerated Solvent Extraction (ASE®) | Toluene, Hexane/Acetone | Faster, less solvent-intensive than Soxhlet. thermofisher.com |
| Water | Liquid-Liquid Extraction (LLE) | Dichloromethane | Prone to emulsion formation. |
| Air (PUF Filters) | Soxhlet Extraction | Acetone | Ensures efficient extraction from the sorbent. env.go.jp |
| Air (Glass Fiber Filters) | Soxhlet Extraction | Toluene | Effective for particle-bound dioxins. env.go.jp |
| Biological Tissues (Fat) | Saponification followed by Extraction | Alcoholic KOH, Hexane | Removes bulk of lipid matrix. epa.gov |
Following extraction, the sample extract contains not only the target 1,2,3,4,7,8-HxCDD but also a multitude of co-extracted interfering compounds. Therefore, a rigorous cleanup procedure is essential to isolate the polychlorinated dibenzo-p-dioxins (PCDDs) as a class and to separate them from other interfering substances. This is typically achieved through a series of column chromatographic steps.
A common approach involves the use of a multi-layer silica gel column . fujifilm.comsigmaaldrich.com This column can be packed with different layers of silica gel modified with sulfuric acid, potassium hydroxide, and silver nitrate. sigmaaldrich.com The acidic layers help in the removal of lipids and other oxidizable compounds, the basic layer removes acidic interferences, and the silver nitrate layer is effective in trapping sulfur-containing compounds. sigmaaldrich.com
Activated alumina column chromatography is another crucial step in the cleanup process. env.go.jpfujifilm.com This technique is effective in separating PCDDs from other chlorinated compounds like polychlorinated biphenyls (PCBs). env.go.jp The elution is typically performed with a sequence of solvents of increasing polarity, such as hexane and dichloromethane/hexane mixtures. nih.gov
For highly contaminated samples or when a very high degree of purification is required, activated carbon column chromatography is employed. env.go.jpfujifilm.com Activated carbon has a high affinity for planar molecules like PCDDs and can effectively separate them from non-planar interferences. The PCDDs are then eluted from the carbon column using a strong solvent like toluene in a reverse-flow direction. sigmaaldrich.com
While less common in routine analysis, ion-exchange chromatography can also be utilized for the fractionation of PCDDs based on their electronic properties.
The combination of these chromatographic cleanup steps ensures that the final extract is sufficiently clean for instrumental analysis, thereby enhancing the sensitivity and reliability of the quantification. dioxin20xx.org
High-Resolution Separation and Detection Techniques
The instrumental analysis of 1,2,3,4,7,8-HxCDD is dominated by gas chromatography coupled with mass spectrometry, which provides the necessary high resolution and sensitivity for isomer-specific quantification.
Gas chromatography-mass spectrometry (GC-MS) is the cornerstone of dioxin analysis. chromatographytoday.com The gas chromatograph separates the complex mixture of PCDD isomers based on their boiling points and interactions with the stationary phase of the chromatographic column. For the separation of the 22 toxic 2,3,7,8-substituted PCDD and polychlorinated dibenzofuran (B1670420) (PCDF) congeners, including 1,2,3,4,7,8-HxCDD, high-resolution capillary columns with specific stationary phases are required. chromatographyonline.com A 5% phenyl-substituted dimethylpolysiloxane phase is commonly used as the primary column for this purpose. chromatographyonline.com
Following chromatographic separation, the mass spectrometer is used for detection and quantification. The mass spectrometer ionizes the eluting molecules and separates the resulting ions based on their mass-to-charge ratio. For dioxin analysis, selected ion monitoring (SIM) is typically employed, where the mass spectrometer is set to detect only the specific ions characteristic of the target analytes and their isotopically labeled internal standards. publications.gc.ca This significantly enhances the selectivity and sensitivity of the analysis. chromatographytoday.com
The use of isotopically labeled internal standards, such as ¹³C₁₂-1,2,3,4,7,8-HxCDD, is crucial for accurate quantification. well-labs.com These standards are added to the sample at the beginning of the analytical procedure and behave similarly to the native analyte throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the response of the native analyte to its labeled internal standard, any losses during sample preparation can be corrected for, leading to highly accurate and precise results. chromatographytoday.com
For the definitive confirmation and ultra-trace quantification of 1,2,3,4,7,8-HxCDD, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is considered the "gold standard" analytical technique. chromatographyonline.comakjournals.com HRGC provides the high chromatographic resolution necessary to separate the target isomer from other closely eluting congeners. chromatographyonline.com
HRMS operates at a high resolving power (typically ≥ 10,000), which allows for the accurate measurement of the mass-to-charge ratio of the ions with high precision. This high mass accuracy enables the differentiation of the target analyte from interfering ions that may have the same nominal mass but a different elemental composition, thereby providing a very high degree of selectivity and minimizing the risk of false positives. chromatographytoday.com
The combination of HRGC and HRMS provides the ultimate sensitivity and selectivity required for the analysis of 1,2,3,4,7,8-HxCDD at the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) levels in complex environmental and biological samples. mdpi.com Regulatory methods, such as the U.S. Environmental Protection Agency (EPA) Method 1613, mandate the use of HRGC/HRMS for the analysis of dioxins in aqueous, solid, and biological matrices. gcms.cz
Table 2: Key Parameters for HRGC/HRMS Analysis of 1,2,3,4,7,8-HxCDD
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Gas Chromatography | ||
| Column | 60 m length, 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5) | High-resolution separation of isomers. chromatographyonline.commdpi.com |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. mdpi.com |
| Temperature Program | Optimized temperature gradient | Ensures separation of all 2,3,7,8-substituted congeners. |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) | Standard and robust ionization method. chromatographyonline.com |
| Mass Resolution | ≥ 10,000 (10% valley) | High selectivity to eliminate interferences. |
| Detection Mode | Selected Ion Monitoring (SIM) | High sensitivity for target analytes. |
| Quantification | Isotope Dilution | High accuracy and precision. chromatographytoday.com |
Bioanalytical Approaches for Dioxin-Like Compound Assessment
While HRGC/HRMS provides highly accurate and congener-specific data, it is also time-consuming, expensive, and requires sophisticated instrumentation and highly trained personnel. As a result, bioanalytical methods have been developed as rapid and cost-effective screening tools to assess the total dioxin-like activity of a sample. nih.govnih.gov
These methods are based on the biological mechanism of action of dioxins, which involves the binding and activation of the aryl hydrocarbon receptor (AhR). nih.govepa.gov The AhR is a ligand-activated transcription factor that mediates most of the toxic effects of dioxins and related compounds. oup.com
One of the most widely used bioanalytical methods is the Chemically Activated LUciferase gene eXpression (CALUX) bioassay . nih.govoup.com This assay utilizes a genetically modified cell line (e.g., rat hepatoma H4IIE cells) that contains a luciferase reporter gene under the control of dioxin-responsive elements. nih.gov When the sample extract containing dioxin-like compounds is added to the cells, these compounds bind to the AhR, leading to the expression of the luciferase enzyme. The amount of light produced by the luciferase reaction is then measured and is proportional to the total dioxin-like activity in the sample. nih.gov
Other bioanalytical approaches include enzyme-linked immunosorbent assays (ELISAs) and other reporter gene assays. nih.gov
Cell-Based Reporter Gene Assays for Aryl Hydrocarbon Receptor Agonism
Cell-based reporter gene assays are crucial in vitro tools for assessing the biological activity of compounds like 1,2,3,4,7,8-HxCDD. These assays are designed to measure the ability of a chemical to activate the aryl hydrocarbon receptor (AhR), a key step in mediating the toxic effects of dioxins and related compounds.
The fundamental mechanism of these assays involves genetically modified cells that produce a measurable signal, such as light, in response to AhR activation. When a compound like 1,2,3,4,7,8-HxCDD enters the cell and binds to the AhR, the receptor-ligand complex translocates to the nucleus. In the nucleus, it dimerizes with the AhR nuclear translocator (ARNT) protein. This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs). In the engineered cells used for these assays, the DREs are linked to a reporter gene, most commonly the gene for firefly luciferase. The binding of the AhR-ARNT complex to the DREs initiates the transcription of the luciferase gene, leading to the production of the luciferase enzyme. The amount of light produced by the luciferase reaction, which can be quantified using a luminometer, is directly proportional to the extent of AhR activation by the test compound.
One of the most widely used cell-based reporter gene assays is the Chemically Activated LUciferase eXpression (CALUX) bioassay. This assay utilizes mammalian cells, often from liver (hepatoma) or other tissues, that have been stably transfected with a DRE-driven luciferase reporter gene. The sensitivity and responsiveness of these assays have been enhanced over time, with third-generation (G3) CALUX cell lines showing increased sensitivity due to a higher number of DREs in the reporter gene construct. This allows for the detection of very low levels of dioxin-like compounds.
Research Findings
Research using cell-based reporter gene assays has been instrumental in establishing the relative potency of various dioxin-like compounds. The potency of a specific congener is typically expressed as a Relative Potency (REP) value, which is a measure of its activity compared to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The REP is calculated by comparing the concentration of the test compound required to produce a half-maximal response (EC50) to the EC50 of TCDD. These REP values are foundational to the Toxic Equivalency Factor (TEF) concept, which is used for risk assessment of complex mixtures of dioxin-like compounds.
The table below illustrates the established TEF values for several dioxin congeners, providing a comparative context for the anticipated potency of 1,2,3,4,7,8-HxCDD.
Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for select Polychlorinated Dibenzo-p-dioxins (PCDDs)
| Compound | TEF Value |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709) (PeCDD) | 1 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (B131706) (HxCDD) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |
| Octachlorodibenzo-p-dioxin (B131699) (OCDD) | 0.0003 |
Environmental Behavior and Ecological Transfer of 1,2,3,4,7,8 Hexachlorodibenzo P Dioxin
Environmental Persistence and Long-Term Fate of 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (B131706)
Polychlorinated dibenzo-p-dioxins are known for their high persistence in the environment, with reported half-lives in soil and sediment ranging from months to years. epa.gov Their low water solubility and low volatility mean that they are predominantly found in soil and sediments, which act as long-term reservoirs from which they can be slowly released. epa.gov The persistence of these compounds is influenced by the degree and position of chlorine substitution.
While specific half-life data for 1,2,3,4,7,8-HxCDD in various environmental compartments are not extensively documented in the reviewed literature, information on related, well-studied congeners such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) provides insight into the expected long-term fate. For instance, the half-life of 2,3,7,8-TCDD in soil has been estimated to be as long as 12 years in soil interiors, while on soil surfaces, it may range from less than one year to three years. epa.gov In the contaminated soil of Seveso, Italy, a half-life of 9.1 years was estimated for TCDD. ca.gov For the mixture of 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD, a soil half-life of approximately 20 years has been reported in a sludge-amended soil. epa.gov
| Compound | Environmental Compartment | Half-Life Estimate | Reference |
|---|---|---|---|
| 2,3,7,8-TCDD | Soil (surface) | < 1 to 3 years | epa.gov |
| 2,3,7,8-TCDD | Soil (interior) | Up to 12 years | epa.gov |
| 2,3,7,8-TCDD | Soil (Seveso, Italy) | 9.1 years (3322 days) | ca.gov |
| 1,2,3,7,8,9-HxCDD | Soil (sludge-amended) | ~20 years (~7300 days) | epa.gov |
Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Webs
A defining characteristic of 1,2,3,4,7,8-HxCDD and other persistent organic pollutants is their ability to bioaccumulate in living organisms and biomagnify through food webs. researchgate.netwho.int Due to their high lipophilicity, these compounds accumulate in the fatty tissues of animals. researchgate.netwho.int This process leads to increasing concentrations of the chemical in organisms at successively higher trophic levels.
In aquatic environments, PCDDs are taken up by organisms from water, sediment, and their food. epa.gov Fish and other aquatic organisms can accumulate significant levels of these compounds. researchgate.net Studies have shown that fish tend to selectively accumulate the 2,3,7,8-substituted isomers of PCDDs. researchgate.net This is because isomers with chlorine atoms in the 2, 3, 7, and 8 positions are less readily metabolized and are therefore retained in the tissues for longer periods. researchgate.net
| Fish Species | Tissue | Mean BAF Range | Reference |
|---|---|---|---|
| Smallmouth Bass | Fillet | 11,500 - 24,600 | nih.gov |
| Brown Trout | Fillet | 17,900 - 28,300 | nih.gov |
| White Perch | Fillet | 3,000 - 7,500 | nih.gov |
| White Sucker | Whole Body | 78,500 - 106,000 | nih.gov |
In terrestrial ecosystems, the transfer of 1,2,3,4,7,8-HxCDD and other dioxins occurs as these compounds move up the food chain. nih.gov Contaminated soil and sediment can be ingested by herbivores, or the compounds can be taken up by plants and then consumed. epa.gov These compounds then accumulate in the fatty tissues of these primary consumers and are transferred to predators at higher trophic levels.
More than 90% of human exposure to dioxins is through the consumption of contaminated food, primarily meat, dairy products, fish, and shellfish. who.int This indicates the significant role of animal feed in the trophic transfer of these compounds. Dioxins that have deposited on soil and plants can be ingested by livestock, leading to contamination of animal products intended for human consumption.
Studies on mink fed with 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (a related congener) in their diet have shown biomagnification factors (BMFs) with log values ranging from 1.18 to 1.70. epa.gov This demonstrates the potential for significant increases in dioxin concentrations from feed to a terrestrial mammal. The selective retention of 2,3,7,8-substituted congeners is also observed at higher trophic levels in terrestrial food webs, such as in fish-eating birds. epa.gov
Isomer-Specific Environmental Transport and Distribution Patterns
The environmental transport and distribution of PCDDs are highly dependent on the specific isomer. The number and position of chlorine atoms on the dibenzo-p-dioxin (B167043) structure influence the compound's physical and chemical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). These properties, in turn, govern its behavior in the environment.
Isomers with chlorine atoms in the 2, 3, 7, and 8 positions, such as 1,2,3,4,7,8-HxCDD, are of particular concern because they are generally more toxic, persistent, and bioaccumulative than other isomers. researchgate.net The planarity and lipophilicity of these 2,3,7,8-substituted congeners facilitate their binding to the aryl hydrocarbon (Ah) receptor in organisms, which is a key step in their mechanism of toxicity and also contributes to their retention in tissues.
The global distribution of dioxins is facilitated by atmospheric transport of particle-bound compounds and subsequent deposition. epa.gov Once in an ecosystem, the distribution patterns are isomer-specific, with the more persistent 2,3,7,8-substituted congeners dominating in sediment and biota, especially at higher trophic levels. epa.govresearchgate.net This selective enrichment indicates that the environmental fate and ecological risk of PCDD mixtures are largely driven by the presence and concentration of these specific isomers.
Molecular and Cellular Mechanisms of Action of 1,2,3,4,7,8 Hexachlorodibenzo P Dioxin
Aryl Hydrocarbon Receptor (AhR) Pathway Activation by Dioxin Congeners
The activation of the AhR pathway is a central mechanism for the toxicity of dioxins. excli.de Dioxin congeners, including 1,2,3,4,7,8-HxCDD, are known ligands for the AhR. scispace.com
In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. nih.gov This complex includes heat shock protein 90 (HSP90), a co-chaperone p23, and the hepatitis B virus X-associated protein 2 (XAP2). nih.gov The binding of a ligand, such as 1,2,3,4,7,8-HxCDD, to the AhR triggers a conformational change in the receptor. This change leads to the dissociation of the chaperone proteins and exposes a nuclear localization signal. nih.gov
The ligand-bound AhR then translocates from the cytoplasm into the nucleus. scispace.comnih.gov Inside the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). scispace.comnih.gov This AhR-ARNT complex is the transcriptionally active form of the receptor. nih.gov
The AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the regulatory regions of target genes. scispace.comnih.gov This binding initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism. nih.govfrontiersin.org
A key example of enzyme induction by this pathway is the increased expression of cytochrome P450 enzymes, such as CYP1A1, which possesses aryl hydrocarbon hydroxylase (AHH) activity. caymanchem.com Research has demonstrated that 1,2,3,4,7,8-HxCDD can induce the activity of AHH in chicken embryo livers. caymanchem.com The induction of these enzymes is part of an adaptive response to metabolize and eliminate foreign compounds. nih.gov However, the persistent activation of the AhR by stable compounds like dioxins can lead to adverse cellular effects. nih.gov
Post-Receptor Signaling Events and Cellular Responses
The activation of the AhR can lead to a wide range of cellular responses beyond the induction of metabolic enzymes, partly through interference with other signaling pathways and alterations in cellular metabolism.
The activation of the AhR can lead to crosstalk with other critical cellular signaling pathways. For instance, studies on the prototypical dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which shares a mechanism of action with 1,2,3,4,7,8-HxCDD, have revealed interactions with several pathways. These include pathways involving nuclear factor-kappa B (NF-κB), β-catenin, and signal transducer and activator of transcription 3 (STAT3), as well as Ras and Akt signaling. nih.gov Such interactions can disrupt normal cellular processes like cell growth, differentiation, and apoptosis. Furthermore, recent evidence suggests that dioxins may also interact directly with the epidermal growth factor receptor (EGFR), representing a novel mode of action. excli.de
Dioxin exposure has been linked to alterations in cellular metabolism. For example, TCDD and 1,2,3,4,7,8-HxCDD have been shown to affect body weight by decreasing insulin-like growth factor I (IGF-I) signaling. oup.com IGF-1 is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.govnih.gov AMPK plays a crucial role in various physiological processes, including glucose transport, lipid and protein synthesis, and mitochondrial function. jci.org Dysregulation of AMPK has been associated with insulin (B600854) resistance and the metabolic syndrome. jci.org
Comparative Potency and Toxic Equivalency Concepts in Mechanistic Studies
Not all dioxin congeners exhibit the same level of toxicity. The concept of Toxic Equivalency Factors (TEFs) has been developed to facilitate risk assessment of complex mixtures of these compounds. wikipedia.org This approach is based on the common mechanism of action through the AhR. nih.gov
The TEF of a specific dioxin congener expresses its toxicity relative to the most toxic form, 2,3,7,8-TCDD, which is assigned a TEF of 1.0. wikipedia.orgbundesumweltministerium.de The TEFs for other congeners are derived from in vivo and in vitro studies that compare their potency in eliciting AhR-mediated responses to that of TCDD. wikipedia.orgnih.gov For 1,2,3,4,7,8-HxCDD, the World Health Organization (WHO) has assigned a TEF of 0.1, indicating it is considered to be one-tenth as toxic as TCDD. cdc.gov
To assess the total dioxin-like toxicity of a mixture, the concentration of each congener is multiplied by its respective TEF, and the results are summed to yield the Toxic Equivalency (TEQ). wikipedia.orgnih.gov This approach allows for the expression of the toxicity of a complex mixture as a single value. bundesumweltministerium.de
Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for select Polychlorinated Dibenzo-p-dioxins (PCDDs)
| Congener | TEF |
|---|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709) (PeCDD) | 1 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (B131706) (HxCDD) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |
| Octachlorodibenzo-p-dioxin (B131699) (OCDD) | 0.0003 |
Derivation and Application of Toxic Equivalency Factors (TEFs) in Research
The Toxic Equivalency Factor (TEF) is a tool used in risk assessment to evaluate the toxicity of mixtures of dioxin-like compounds (DLCs), such as this compound (1,2,3,4,7,8-HxCDD). clu-in.orgwikipedia.org DLCs typically exist as complex mixtures in the environment. clu-in.org The TEF concept was developed to simplify the risk assessment of these mixtures by expressing the toxicity of different DLCs in terms of a single reference compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is considered the most toxic congener and is assigned a TEF of 1.0. clu-in.orgwikipedia.org
The derivation of TEFs is a scientifically rigorous process based on the evaluation of all available toxicological and biochemical data. epa.gov For a compound to be included in the TEF system, it must meet several criteria: it must be structurally related to polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), it must bind to the Aryl hydrocarbon Receptor (AhR), elicit AhR-mediated responses, and be persistent and accumulate in the food chain. epa.govnih.gov
The process involves compiling Relative Effect Potency (REP) values from numerous in vivo and in vitro studies. nih.gov An REP is the ratio of the potency of a specific compound to that of TCDD in a single study. ornl.gov These REPs are then evaluated by expert panels, such as those convened by the World Health Organization (WHO), who use scientific judgment and a weight-of-evidence approach to assign a single consensus TEF value for each compound. nih.govornl.gov The TEF for 1,2,3,4,7,8-HxCDD has been established as 0.1, indicating it is considered one-tenth as toxic as TCDD. clu-in.orgepa.gov
In research and regulatory applications, TEFs are used to calculate Toxic Equivalents (TEQs). wikipedia.orgornl.gov The TEQ for a mixture is determined by multiplying the concentration of each individual DLC by its respective TEF and then summing the results. nih.govepa.gov This provides a single value that represents the total TCDD-like toxicity of the mixture, which can then be used in risk assessments. nih.govornl.gov The underlying assumptions of this approach are that the toxic effects of DLCs are mediated by the AhR and that their effects are additive. clu-in.orgcdc.gov
The World Health Organization has periodically re-evaluated and updated the TEF values for dioxins and dioxin-like compounds to incorporate new scientific findings, with major updates occurring in 1998, 2005, and 2022. nih.goveurofins.de
Table 1: WHO Toxic Equivalency Factors (TEFs) for select Polychlorinated Dibenzo-p-dioxins (PCDDs)
Species-Specific Differences in AhR-Mediated Responses
The biological and toxic effects of 1,2,3,4,7,8-HxCDD and other DLCs are primarily mediated through their interaction with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govresearchgate.net Upon binding a ligand like 1,2,3,4,7,8-HxCDD, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin responsive elements (DREs), initiating the transcription of target genes. nih.govwikipedia.org While this mechanism is broadly conserved, significant species-specific differences exist in AhR-mediated responses. nih.govnih.gov
These differences are a critical consideration in toxicological research and risk assessment, as data from animal models may not always be directly applicable to humans. nih.gov Variations in sensitivity and response to DLCs among species can be attributed to several factors, primarily related to the molecular structure and function of the AhR itself. nih.govresearchgate.net
Key factors contributing to species-specific differences include:
AhR Ligand Binding Domain (LBD): The amino acid sequence of the AhR's ligand-binding domain (LBD) varies among species. nih.gov For instance, the AhR-LBD is highly conserved between mice and rats (97% identity), but both share only 85-87% identity with the human AhR-LBD. nih.gov These differences in amino acid residues can alter the shape and volume of the ligand-binding pocket, leading to variations in binding affinity for specific DLCs. nih.gov For example, a single amino acid difference (Ala375 in C57BL/6 mice vs. Val in DBA mice) significantly reduces the binding affinity for TCDD and confers resistance to its toxicity. nih.gov
AhR Activation and Gene Expression: Even with similar binding affinities, the subsequent activation of the AhR and the resulting pattern of gene expression can differ between species. nih.gov For example, human hepatocytes are reported to be less sensitive to TCDD-induced expression of CYP1A1 and CYP1A2 mRNA compared to rat hepatocytes. nih.gov This suggests that downstream events following receptor activation also play a role in species-specific responses. nih.gov
Toxicological Endpoints: The ultimate toxicological outcomes of AhR activation can vary dramatically. nih.gov While thymic atrophy is a consistent finding across most mammals exposed to TCDD, other effects are highly species-dependent. nih.gov For instance, the primary toxic response in mice is hepatic steatosis, whereas in rats it is hepatocyte hypertrophy. nih.gov
These species-specific differences are particularly pronounced between rodents, often used in toxicological studies, and humans. nih.gov This has led to debate regarding the direct applicability of rodent-based TEF values for human risk assessment, with some research suggesting that rodent models may overestimate the risk for humans due to their higher AhR ligand affinities. nih.gov Similarly, extensive differences in sensitivity are observed between different classes of vertebrates, such as mammals, birds, and fish, necessitating the development of taxon-specific TEFs for ecological risk assessments. nih.gov In birds, sensitivity to DLCs is largely determined by the amino acids at two specific sites within the AhR1 LBD, leading to classifications of high, moderate, or low sensitivity. researchgate.net
Table 2: Comparison of AhR Characteristics and Responses in Different Species
Biotransformation and Remediation Strategies for 1,2,3,4,7,8 Hexachlorodibenzo P Dioxin
Microbial Degradation of Hexachlorinated Dibenzo-p-dioxins
The microbial degradation of polychlorinated dibenzo-p-dioxins (PCDDs), including the highly toxic 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (B131706) (1,2,3,4,7,8-HxCDD), is a critical area of research for the bioremediation of contaminated environments. researchgate.net These persistent organic pollutants are known for their chemical inertness and recalcitrance. nih.gov However, specific microorganisms have evolved metabolic pathways to break down these complex molecules. researchgate.net Microbial degradation of dioxins can occur under both aerobic and anaerobic conditions, involving different enzymatic mechanisms. researchgate.netnih.gov
Aerobic Biotransformation Pathways (e.g., Sphingomonas wittichii)
Aerobic biodegradation of dioxins, particularly by bacteria, is a significant pathway for their removal from the environment. researchgate.net The bacterium Sphingomonas wittichii strain RW1, isolated from the River Elbe in Germany, has demonstrated a remarkable ability to catabolize various dioxin congeners, including the highly chlorinated 1,2,3,4,7,8-HxCDD. nih.govdoe.gov This strain can utilize dibenzo-p-dioxin (B167043) as a sole source of carbon and energy, and co-oxidize a range of chlorinated dioxins and dibenzofurans. doe.gov The aerobic degradation process typically involves the initial attack on the aromatic rings by powerful oxygenase enzymes. researchgate.net
The substitution pattern of chlorine atoms on the dioxin molecule is a crucial factor determining its degradability. nih.govnih.gov For instance, S. wittichii RW1 can catabolize 1,2,3-trichlorodibenzo-p-dioxin (B1347032) but not the 2,3,7-trichlorodibenzo-p-dioxin (B1595472) congener. nih.govresearchgate.net Similarly, the less-chlorinated 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) was not transformed by this strain, highlighting the specificity of the enzymatic systems. nih.govnih.gov
Identification of Metabolic Intermediates (e.g., Chlorocatechols, Hydroxydiphenyl Ether)
The biotransformation of 1,2,3,4,7,8-HxCDD by S. wittichii RW1 leads to the formation of several identifiable metabolic intermediates. nih.gov The initial step involves the hydroxylation of one of the aromatic rings, leading to the formation of an unstable hemiacetal which then undergoes cleavage of the ether bond. nih.gov This process results in the production of chlorinated catechols and other related compounds. researchgate.net
Key metabolic intermediates identified from the degradation of 1,2,3,4,7,8-HxCDD by S. wittichii RW1 include:
3,4,5,6-tetrachlorocatechol : This is a major polar metabolite formed during the catabolism of 1,2,3,4,7,8-HxCDD. nih.govresearchgate.net
2-methoxy-3,4,5,6-tetrachlorophenol : This is another significant product of the biotransformation process. nih.govresearchgate.net
Hexachlorotrihydroxydiphenyl ether : This intermediate is produced in trace amounts, suggesting it is a transient compound in the degradation pathway. researchgate.netresearchgate.net
The proposed pathway for the biotransformation of 1,2,3,4,7,8-HxCDD by S. wittichii RW1 involves the initial angular dioxygenation, leading to the formation of 3',4,4',5,5',6-hexachloro-2,2',3-trihydroxydiphenyl ether, which is then further degraded to 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. researchgate.net
Metabolic Intermediates in the Aerobic Degradation of 1,2,3,4,7,8-HxCDD by Sphingomonas wittichii RW1
| Metabolic Intermediate | Description | Reference |
|---|---|---|
| 3,4,5,6-tetrachlorocatechol | A major polar metabolite identified through mass spectrometry. | nih.govresearchgate.net |
| 2-methoxy-3,4,5,6-tetrachlorophenol | Another significant polar metabolite identified in the biotransformation process. | nih.govresearchgate.net |
| Hexachlorotrihydroxydiphenyl ether | A transient intermediate produced in trace amounts. | researchgate.netresearchgate.net |
Enzymatic Systems Involved in Dioxin Cleavage (e.g., Diaryl Ether Bonds)
The cleavage of the stable diaryl ether bonds in dioxin molecules is a critical and challenging step in their biodegradation. In S. wittichii RW1, this crucial reaction is initiated by a ring-hydroxylating dioxygenase. nih.gov This enzyme introduces two hydroxyl groups at the angular positions (4 and 4a) of the diaryl ether, adjacent to the ether bridge. nih.govnih.gov This angular dioxygenation results in the formation of an unstable hemiacetal intermediate, which then spontaneously cleaves, breaking the ether bond. researchgate.net
The dioxygenase enzyme system in S. wittichii RW1, often referred to as a dioxin dioxygenase, is a multi-component enzyme. researchgate.net These enzymes are responsible for the high substrate specificity observed in the degradation of different dioxin congeners. researchgate.net The genetic basis for dioxin degradation in this bacterium is being studied to better understand and potentially harness these metabolic capabilities for bioremediation purposes. doe.gov
Anaerobic Dechlorination Processes
Under anaerobic conditions, a different microbial process known as reductive dechlorination is the primary mechanism for the breakdown of highly chlorinated dioxins. nih.gov This process involves the removal of chlorine atoms from the dioxin molecule, which is carried out by anaerobic bacteria that use chlorinated compounds as electron acceptors in a process called organohalide respiration. nih.gov Reductive dechlorination is considered a promising approach for the biodegradation of highly chlorinated dioxins, which are often resistant to aerobic attack. nih.govresearchgate.net
While specific studies focusing solely on 1,2,3,4,7,8-HxCDD are limited, research on other polychlorinated dioxins and dibenzofurans has shown that indigenous microorganisms in contaminated sediments can carry out reductive dechlorination. nih.gov For example, studies on sediments contaminated with PCDD/Fs have demonstrated the potential for microbial reductive dechlorination of these compounds. nih.gov The process generally leads to the formation of less chlorinated and often less toxic congeners. researchgate.net However, it is also possible for dechlorination to result in the formation of metabolites that are potentially more toxic than the parent compounds, as seen with the formation of dioxins with a conserved 2,3-substitution pattern from 1,2,3,4-tetrachlorodibenzo-p-dioxin. researchgate.net
Environmental Factors Influencing Biodegradation Efficiency
The efficiency of microbial degradation of 1,2,3,4,7,8-HxCDD in the environment is influenced by a variety of factors. These include the composition and adaptation of the microbial community, as well as various physicochemical parameters of the contaminated site. nih.gov
Role of Microbial Community Composition and Adaptation
The composition of the microbial community is a key determinant of the biodegradation potential of a contaminated soil or sediment. vu.nl The presence of specific microbial species with the necessary catabolic genes is essential for the degradation of persistent pollutants like dioxins. nih.gov In environments with a history of dioxin contamination, microbial communities may adapt over time, leading to the enrichment of dioxin-degrading microorganisms. nih.govvu.nl
Key Microbial Genera in Dioxin Biodegradation
| Microbial Genus | Role in Dioxin Degradation | Reference |
|---|---|---|
| Sphingomonas | Contains species, such as S. wittichii, known for their ability to aerobically degrade a wide range of dioxin congeners. | nih.govdoe.govvu.nlnih.gov |
| Pseudomonas | Some species have been identified in dioxin-contaminated environments and are implicated in their degradation. | nih.gov |
| Dehalococcoides | Known for their ability to carry out anaerobic reductive dechlorination of various chlorinated compounds, including some dioxins. | nih.gov |
Influence of Organic Carbon and Other Substrates
The biotransformation of chlorinated dioxins, including 1,2,3,4,7,8-HxCDD, is significantly influenced by the presence of organic carbon and other substrates in the contaminated matrix. These substances can act as primary energy sources for microbial populations, co-metabolites, or inducers of the enzymatic systems responsible for dioxin degradation.
The principle of co-metabolism is central to the biodegradation of highly chlorinated compounds like 1,2,3,4,7,8-HxCDD. Many microorganisms are unable to utilize this dioxin as a sole carbon and energy source. However, in the presence of a more readily degradable primary substrate, the microbes produce enzymes that can fortuitously transform the dioxin molecule. For instance, some bacterial strains can utilize dibenzo-p-dioxin and dibenzofuran (B1670420) as their sole carbon and energy source and have been shown to co-metabolize mono-, di-, and some higher chlorinated derivatives. researchgate.net
Research on the biodegradation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), a closely related and highly toxic dioxin, has shown that the type and concentration of the primary carbon source can have a profound effect on degradation efficiency. In one study, cultures with dimethyl sulfoxide (B87167) (DMSO) as the sole carbon and energy source degraded approximately 95% of the 2,3,7,8-TCDD within 60 days. researchgate.net The addition of an alternative carbon source, vanillin, at a low concentration (1 mM) resulted in a slightly slower degradation, achieving the same level in roughly 90 days. researchgate.net However, the addition of other carbon and energy sources, such as certain amino acids, sodium lactate, and sodium acetate, completely halted the degradation of 2,3,7,8-TCDD. researchgate.net This suggests that easily metabolizable substrates can sometimes lead to the repression of the enzymatic machinery required for dioxin transformation, a phenomenon known as catabolite repression. Therefore, a degree of starvation concerning readily available carbon sources may stimulate the biodegradation of more complex molecules like dioxins. researchgate.net
The bioavailability of hydrophobic compounds like 1,2,3,4,7,8-HxCDD is another critical factor influencing their biodegradation. Due to their low water solubility, these dioxins tend to sorb strongly to soil organic matter, making them less accessible to microbial attack. The use of surfactants can enhance the bioavailability of such compounds by increasing their solubility in the aqueous phase.
Humic substances, major components of soil organic matter, can also influence the biotransformation of dioxins. They can affect the bioavailability of the contaminant and may also act as redox mediators, potentially facilitating microbial degradation processes.
Advanced Remediation Technologies for Dioxin-Contaminated Sites
Given the challenges associated with the in-situ bioremediation of highly chlorinated dioxins, a range of more aggressive chemical and physical treatment technologies have been developed and applied to heavily contaminated sites.
Chemical and Physical Degradation Approaches
A variety of chemical and physical methods have been investigated for the destruction of dioxins in contaminated soils and other matrices. These approaches are generally more rapid than bioremediation but can be more costly and energy-intensive.
Thermal Desorption is a widely used ex-situ technology that involves heating the contaminated soil to a temperature sufficient to volatilize the dioxins. The volatilized contaminants are then collected and treated in a separate unit, often through incineration at very high temperatures (above 1200°C) to ensure complete destruction. energy.gov For dioxin-contaminated soil, thermal desorption is typically carried out at temperatures around 335°C. energy.gov This technology has been successfully applied on a large scale, for example, at the Bien Hoa Airport in Vietnam, where nearly 95,000 cubic meters of contaminated soil were treated. energy.gov
Incineration at high temperatures is considered one of the most effective methods for destroying dioxins. energy.gov However, it is an energy-intensive process and requires strict control of combustion conditions to prevent the formation and release of other harmful byproducts.
Vitrification is a stabilization technique that uses extremely high temperatures to melt the contaminated soil, trapping the dioxins within a stable, glass-like solid. While this method effectively immobilizes the contaminants, it does not destroy them.
Advanced Oxidation Processes (AOPs) encompass a range of techniques that generate highly reactive oxygen species, such as hydroxyl radicals, to degrade organic pollutants. These methods include ozonation, UV/H₂O₂ treatment, and photocatalysis. Photocatalytic degradation using titanium dioxide (TiO₂) under UV irradiation has been shown to be effective for the degradation of both tetrachloro- and hexachlorodibenzo-p-dioxins. The photocatalytic process is generally faster than direct photolysis, and the degradation rate tends to decrease with an increasing degree of chlorination of the dioxin molecule. neptjournal.com
Chemical Reduction methods involve the use of reducing agents to remove chlorine atoms from the dioxin molecule, thereby reducing its toxicity.
Below is a table summarizing various chemical and physical degradation approaches for dioxins.
| Technology | Principle | Typical Operating Conditions | Degradation Efficiency | Key Byproducts/Residuals |
| Thermal Desorption | Heating soil to volatilize contaminants for subsequent treatment. | Soil heated to ~335°C. energy.gov Off-gas treated at >1200°C. energy.gov | Can achieve high removal efficiency from soil. | Treated soil, ash, and scrubber effluents. |
| Incineration | High-temperature combustion to destroy contaminants. | >1200°C. energy.gov | Very high destruction efficiency. | Ash, flue gases that require extensive treatment. |
| Vitrification | Melting soil to immobilize contaminants in a glass-like matrix. | Very high temperatures. | Immobilization, not destruction. | Stable, vitrified solid. |
| Photocatalysis (UV/TiO₂) | UV light activates a semiconductor catalyst (TiO₂) to generate reactive oxygen species. | UV irradiation (e.g., 365 nm) in the presence of TiO₂. neptjournal.com | Rate is faster than direct photolysis; decreases with higher chlorination. neptjournal.com | Less chlorinated dioxins, other organic fragments. |
Bioremediation Applications and Potentials for this compound
Bioremediation offers a more environmentally friendly and potentially cost-effective approach to managing dioxin-contaminated sites. Research and applications have demonstrated the potential of microorganisms to degrade even highly chlorinated dioxins like 1,2,3,4,7,8-HxCDD.
The bacterium Sphingomonas wittichii RW1 has been a key focus of research into the aerobic degradation of chlorinated dioxins. This strain has been shown to be capable of catabolizing 1,2,3,4,7,8-HxCDD. researchgate.netnih.gov The biotransformation process involves an initial attack on the less-substituted benzene (B151609) ring of the dioxin molecule. researchgate.netnih.gov The primary metabolites identified from the degradation of 1,2,3,4,7,8-HxCDD by S. wittichii RW1 are 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. researchgate.netnih.gov After 120 hours of incubation in a laboratory setting, approximately 28% of the consumed 1,2,3,4,7,8-HxCDD was converted to 3,4,5,6-tetrachlorocatechol and about 4.5% to 2-methoxy-3,4,5,6-tetrachlorophenol. nih.gov Interestingly, the same study found that the less chlorinated 1,2,3,7,8-pentachlorodibenzo-p-dioxin was not transformed by this bacterial strain, highlighting the specificity of microbial enzymes and the importance of the chlorine substitution pattern on the dioxin molecule for its degradability. researchgate.netnih.gov
Field studies and pilot-scale projects have explored the feasibility of bioremediation for dioxin-contaminated soils. A study conducted at the Santa Susana Field Laboratory investigated the potential for biodegradation of various contaminants, including chlorinated dioxins. mdpi.com While the study did not find statistically significant decreases in dioxin concentrations under the tested conditions, it did identify the presence of microorganisms known to degrade dioxins, such as the white-rot fungus Phanerochaete chrysosporium, in the site soils. mdpi.com This indicates the potential for bioremediation if conditions can be optimized.
The following table summarizes key research findings on the bioremediation of 1,2,3,4,7,8-HxCDD.
| Microorganism/System | Scale | Key Findings | Metabolites Identified | Reference |
| Sphingomonas wittichii RW1 | Lab | Capable of catabolizing 1,2,3,4,7,8-HxCDD. | 3,4,5,6-tetrachlorocatechol, 2-methoxy-3,4,5,6-tetrachlorophenol | researchgate.netnih.gov |
| Sphingomonas wittichii RW1 | Lab | After 120 hours, ~28% of consumed HxCDD converted to 3,4,5,6-tetrachlorocatechol and ~4.5% to 2-methoxy-3,4,5,6-tetrachlorophenol. | 3,4,5,6-tetrachlorocatechol, 2-methoxy-3,4,5,6-tetrachlorophenol | nih.gov |
| Indigenous soil microorganisms (including Phanerochaete chrysosporium) | Field | Presence of dioxin-degrading fungi confirmed in contaminated soil. | Not specified in the study. | mdpi.com |
Future Research Directions and Emerging Topics for 1,2,3,4,7,8 Hexachlorodibenzo P Dioxin
Development of Novel Analytical and Detection Methodologies
The accurate detection and quantification of 1,2,3,4,7,8-HxCDD in various environmental matrices is crucial for exposure assessment and monitoring the efficacy of remediation efforts. While established methods exist, future research is focused on developing more rapid, sensitive, and cost-effective analytical techniques.
A significant area of development is the refinement of cleanup methods for sample extracts. Traditional methods can be time-consuming and labor-intensive. epa.gov Innovations in sample preparation, such as the use of automated cleanup systems and novel sorbent materials, are being explored to improve efficiency and reduce solvent consumption.
In terms of instrumental analysis, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) remains the gold standard. However, there is a growing interest in the application of gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS). This technique offers comparable sensitivity and selectivity to HRMS for many applications but can be more accessible and cost-effective for routine monitoring.
Furthermore, the development of bioanalytical methods, such as cell-based bioassays (e.g., DR-CALUX®), provides a complementary approach to instrumental analysis. nih.gov These assays measure the total dioxin-like activity of a sample, offering a biologically relevant measure of toxicity. Future research will likely focus on improving the specificity and throughput of these bioassays and validating their use for various environmental samples.
Table 1: Emerging Analytical Techniques for 1,2,3,4,7,8-HxCDD
| Technique | Principle | Advantages | Future Research Focus |
| Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-QqQ-MS/MS) | A tandem mass spectrometry technique that offers high selectivity and sensitivity by monitoring specific precursor-product ion transitions. | High sensitivity, high selectivity, lower operational costs compared to HRMS. | Method validation for diverse matrices, development of standardized protocols. |
| Automated Sample Cleanup Systems | Robotic systems that automate the extraction and cleanup of samples prior to instrumental analysis. | Increased sample throughput, reduced solvent usage, improved reproducibility. | Integration with a wider range of analytical instruments, development of smaller-scale systems. |
| Cell-Based Bioassays (e.g., DR-CALUX®) | Utilize genetically modified cell lines that produce a measurable response upon exposure to dioxin-like compounds. | Provides a measure of total toxic equivalency (TEQ), cost-effective for screening large numbers of samples. | Enhancing specificity, reducing cross-reactivity, and validation against instrumental methods. |
| Immunosensors | Analytical devices that use antibodies to detect specific target molecules. | Potential for rapid, on-site screening of samples. | Improving sensitivity and selectivity for specific dioxin congeners, developing field-portable devices. |
Comprehensive Elucidation of Degradation Pathways and Enzyme Systems
Bioremediation is a promising and environmentally friendly approach for the cleanup of dioxin-contaminated sites. A deeper understanding of the microbial degradation pathways and the enzymes involved is essential for optimizing these technologies.
Research has shown that certain microorganisms, such as the bacterium Sphingomonas wittichii RW1, are capable of degrading 1,2,3,4,7,8-HxCDD. researchgate.net Studies have identified metabolic intermediates, such as tetrachlorocatechol (B74200) and 2-methoxy-3,4,5,6-tetrachlorophenol, providing insights into the initial steps of the degradation pathway. researchgate.net Future research will aim to fully elucidate the complete degradation pathway, including the identification of all intermediate and final products.
The key enzymes responsible for initiating the breakdown of dioxins are of particular interest. Several classes of enzymes, including dioxygenases, cytochrome P450 monooxygenases, and lignin-modifying enzymes (e.g., laccases and peroxidases), have been implicated in dioxin degradation. who.intfrontiersin.org Future studies will focus on isolating and characterizing the specific enzymes from organisms like Sphingomonas wittichii that are active against 1,2,3,4,7,8-HxCDD. Understanding the structure, function, and substrate specificity of these enzymes will be crucial for their potential application in bioremediation.
Genetic and molecular techniques will play a vital role in this research. The identification and sequencing of the genes encoding these degradative enzymes will allow for their expression in other microorganisms, potentially creating more robust and efficient biocatalysts for dioxin remediation.
Advanced Modeling for Environmental Fate and Exposure Assessment
Predictive models are invaluable tools for understanding the long-term environmental fate of 1,2,3,4,7,8-HxCDD and for assessing potential human and ecological exposure. Future research in this area will focus on the development and application of more sophisticated and comprehensive models.
Multimedia fate and transport models are essential for predicting the distribution of 1,2,3,4,7,8-HxCDD in the environment. nih.govepa.goveolss.net These models simulate the movement and transformation of the chemical between different environmental compartments, such as air, water, soil, and sediment. eolss.net Future advancements in these models will involve incorporating more detailed and site-specific environmental data, as well as improving the representation of key environmental processes like atmospheric deposition, soil erosion, and bioaccumulation in food webs.
Quantitative Structure-Activity Relationship (QSAR) models are another important area of research. nih.gov These models use the chemical structure of a compound to predict its physicochemical properties and biological activity, including its toxicity and degradability. nih.gov For 1,2,3,4,7,8-HxCDD, QSAR models can be used to predict its partitioning behavior in the environment and its potential for biodegradation. nih.gov Future development of QSARs will focus on improving their predictive accuracy by incorporating more diverse datasets and advanced computational methods.
A significant challenge in environmental modeling is accurately parameterizing the models with reliable data on the physicochemical properties of the compound of interest. For 1,2,3,4,7,8-HxCDD, this includes properties such as its vapor pressure, water solubility, and octanol-water partition coefficient. While some experimental data exists, further research is needed to refine these values and to understand how they are influenced by environmental factors such as temperature and soil organic matter content.
Interdisciplinary Research on Ecological Impacts and Remediation Solutions
Addressing the challenges posed by 1,2,3,4,7,8-HxCDD requires a collaborative and interdisciplinary approach that integrates knowledge from toxicology, ecology, environmental engineering, and social sciences.
Understanding the full scope of the ecological impacts of 1,2,3,4,7,8-HxCDD is a key area for future research. While the toxicity of dioxins to vertebrates is well-documented, more research is needed to understand the specific effects of this congener on different species and at different levels of biological organization, from the cellular to the ecosystem level. nih.gov This includes investigating its potential to disrupt endocrine systems, impair reproduction, and alter community dynamics in contaminated ecosystems.
The development of effective and sustainable remediation solutions is a major goal of interdisciplinary research. This involves moving beyond single-technology approaches to integrated remediation strategies that combine physical, chemical, and biological methods. olympianwatertesting.com For example, combining soil washing to remove the bulk of the contamination with subsequent bioremediation or phytoremediation to treat the residual contamination could be a more effective and cost-efficient approach. nih.govnih.gov
Phytoremediation, the use of plants to remove, degrade, or stabilize contaminants, is a particularly promising area for interdisciplinary research. nih.govnih.gov Future studies could focus on identifying and developing plant species that are not only tolerant to 1,2,3,4,7,8-HxCDD but also efficient at accumulating or degrading it. mdpi.comyoutube.com This research would involve collaboration between plant biologists, soil scientists, and environmental engineers.
Finally, effective risk communication and community engagement are crucial for the successful implementation of any remediation strategy. Interdisciplinary research that incorporates social science perspectives can help to ensure that affected communities are informed and involved in the decision-making process.
Q & A
Q. Can computational models predict HxCDD interactions with non-dioxin-like AhR modulators?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
